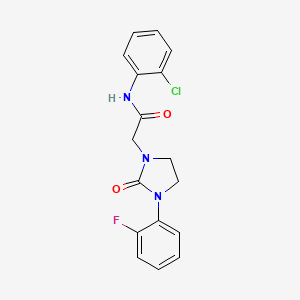

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Beschreibung

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a synthetic organic compound characterized by the presence of chlorophenyl and fluorophenyl groups attached to an imidazolidinone ring

Eigenschaften

IUPAC Name |

N-(2-chlorophenyl)-2-[3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15ClFN3O2/c18-12-5-1-3-7-14(12)20-16(23)11-21-9-10-22(17(21)24)15-8-4-2-6-13(15)19/h1-8H,9-11H2,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXSVWSCIFQWHCK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)N1CC(=O)NC2=CC=CC=C2Cl)C3=CC=CC=C3F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15ClFN3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves the following steps:

Formation of the imidazolidinone ring: This can be achieved by reacting 2-fluorobenzaldehyde with an appropriate amine to form an imine intermediate, followed by cyclization with a suitable reagent to form the imidazolidinone ring.

Attachment of the chlorophenyl group: The imidazolidinone intermediate is then reacted with 2-chlorobenzoyl chloride in the presence of a base such as triethylamine to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

Substitution: The chlorophenyl and fluorophenyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium methoxide in methanol.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or amines.

Substitution: Formation of substituted derivatives with various functional groups.

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Characterization

The synthesis of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide typically involves multi-step reactions that incorporate both the imidazolidine and acetamide functionalities. The compound can be synthesized through the reaction of 2-chlorobenzoyl chloride with 3-(2-fluorophenyl)-2-oxoimidazolidin-1-amine, followed by acylation with acetic anhydride.

Key Synthesis Steps:

- Step 1: Formation of the imidazolidine ring.

- Step 2: Introduction of the chlorophenyl group.

- Step 3: Acetylation to form the final product.

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide exhibits a range of biological activities, making it a candidate for various therapeutic applications.

Anticancer Activity

Recent studies have demonstrated that compounds similar to N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide show significant anticancer properties. For instance, derivatives of oxadiazole and imidazolidine have been shown to inhibit cancer cell growth across various cancer types, including breast and lung cancers, with percent growth inhibitions reaching up to 86% in certain cell lines .

Anticonvulsant Properties

Research indicates that related compounds exhibit anticonvulsant activity in animal models. The efficacy of these compounds is assessed through their ability to protect against induced seizures, with some derivatives demonstrating effective dose-response relationships .

Pharmacokinetics and ADME Properties

Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties is crucial for evaluating the potential therapeutic use of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide. Preliminary studies suggest favorable pharmacokinetic profiles, indicating good bioavailability and metabolic stability .

Potential Therapeutic Applications

Given its promising biological activities, N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide could be explored for various therapeutic applications:

Oncology

The compound's ability to inhibit cancer cell proliferation positions it as a potential candidate for developing new anticancer therapies.

Neurology

Its anticonvulsant properties suggest a role in treating epilepsy or other seizure disorders.

Case Study 1: Anticancer Efficacy

In a study evaluating the anticancer efficacy of similar compounds, it was found that derivatives exhibited significant growth inhibition in SNB-19 and OVCAR-8 cell lines . These findings support further investigation into the mechanisms behind their anticancer effects.

Case Study 2: Anticonvulsant Testing

In vivo testing revealed that certain derivatives provided substantial protection against seizures induced in rodent models, suggesting their potential utility in clinical settings for epilepsy management .

Wirkmechanismus

The mechanism of action of N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system being studied.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

- N-(2-chlorophenyl)-2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide

- N-(2-fluorophenyl)-2-(3-(2-chlorophenyl)-2-oxoimidazolidin-1-yl)acetamide

Uniqueness

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is unique due to the presence of both chlorophenyl and fluorophenyl groups, which can impart distinct chemical and biological properties. This dual substitution pattern can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for research and development.

Biologische Aktivität

N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, synthesizing available research findings, case studies, and relevant data.

Chemical Structure and Properties

The compound can be characterized by its molecular formula and a molecular weight of approximately 303.76 g/mol. The presence of both chlorophenyl and fluorophenyl groups suggests potential interactions with various biological targets.

Biological Activity Overview

Research indicates that compounds with imidazolidinone structures often exhibit a range of biological activities, including:

- Anticancer Activity : Imidazole derivatives have been documented as potential anticancer agents due to their ability to inhibit tumor growth and induce apoptosis in cancer cells .

- Antimicrobial Properties : Similar compounds have shown efficacy against various bacterial strains, suggesting that N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide may possess antimicrobial properties .

- Neuroprotective Effects : Some studies suggest that related compounds can modulate neurotransmitter systems, potentially offering neuroprotective benefits in conditions like Alzheimer's disease .

Anticancer Activity

A study published in the European Journal of Pharmaceutical Sciences highlighted the synthesis of various substituted imidazolidinones and their evaluation for anticancer activity. The findings indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines, warranting further investigation into the structure-activity relationship (SAR) of imidazolidinone compounds .

Antimicrobial Evaluation

In another study focusing on chlorosubstituted imidazoles, compounds were screened for antibacterial activity against common pathogens. Results demonstrated that several derivatives had notable inhibitory effects, suggesting that N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide may also exhibit similar properties .

Neuropharmacological Studies

Research conducted on related imidazole compounds showed promising results in modulating neurotransmitter levels in animal models. These findings suggest potential applications for N-(2-chlorophenyl)-2-(3-(2-fluorophenyl)-2-oxoimidazolidin-1-yl)acetamide in treating neurodegenerative diseases .

Data Table: Summary of Biological Activities

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.